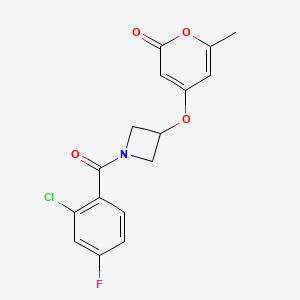
1-Bromo-2-cyclopropyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-cyclopropyl-3-fluorobenzene” is a chemical compound with the molecular formula C9H8BrF . It has a molecular weight of 215.06 . The compound is liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a fluorine atom, and a cyclopropyl group attached to it . The InChI code for the compound is 1S/C9H8BrF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 215.06 .Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoenzymes
Research by Boztaş et al. (2015) explored the inhibitory effects of bromophenol derivatives, incorporating cyclopropane moieties, on carbonic anhydrase isoenzymes I, II, IX, and XII. These bromophenol derivatives, including structures related to 1-Bromo-2-cyclopropyl-3-fluorobenzene, demonstrated excellent inhibitory effects in the low nanomolar range, particularly against human CA I and II isoenzymes. This indicates potential applications in targeting these enzymes for therapeutic purposes (Boztaş et al., 2015).
Coordination Chemistry and Metal Ion Complexes
Plenio et al. (1997) investigated the coordination chemistry of fluorocarbons, including compounds related to this compound. They studied fluorocryptands and their complexes with Group I and II metal ions, demonstrating significant shifts in NMR resonances upon complex formation. This research suggests applications in the study of interactions between fluorinated compounds and metal ions, which could be useful in catalysis and materials science (Plenio et al., 1997).
Palladium-Catalyzed Carbonylative Reactions
Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes, closely related to this compound, with various nucleophiles. The study revealed that different types of double nucleophiles can be effectively used as coupling partners, indicating potential applications in organic synthesis and pharmaceutical chemistry (Chen et al., 2014).
Photoreactions and Bond Insertions
Research by Bryce-Smith et al. (1980) on photoreactions of halogenobenzenes with cyclopentene, including compounds similar to this compound, showed the formation of products derived from insertion into the C–halogen bond. This study highlights the potential of such fluorinated benzene derivatives in photochemical applications, particularly in organic synthesis (Bryce-Smith et al., 1980).
Organometallic Chemistry
Pike et al. (2017) discussed the use of fluorobenzenes, similar to this compound, in organometallic chemistry and transition-metal-based catalysis. Their research indicates that these compounds can serve as non-coordinating solvents or readily displaced ligands, making them useful in various catalytic and synthetic applications (Pike et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-cyclopropyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSLHKPDSGTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415096-07-9 |
Source


|
| Record name | 1-bromo-2-cyclopropyl-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)







![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)